N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O4S2 and its molecular weight is 502. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Bioavailability
A study conducted by Dong et al. (2016) explored the pharmacokinetics and disposition of PF-06282999, a thiouracil derivative closely related to the chemical . It was identified as an irreversible inactivator of myeloperoxidase, showing promise for cardiovascular diseases treatment. The research highlighted its favorable elimination via nonmetabolic routes, based on its physicochemical properties, including moderate plasma protein binding and renal clearance as a major mechanism in humans.
Antimicrobial Activity
The antimicrobial properties of related compounds, particularly those containing thiazolo and pyrimidinone groups, have been extensively studied. For instance, Krátký et al. (2017) synthesized and evaluated rhodanine-3-acetic acid derivatives for antimicrobial efficacy against a panel of bacteria, mycobacteria, and fungi, finding significant activity against mycobacteria and Gram-positive bacteria.
Antitumor Activity
Research on the compound's derivatives has indicated potential antitumor activities. Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma and cervical carcinoma.
Cytochrome P450 Induction
Moscovitz et al. (2018) investigated PF-06282999, a similar thiouracil derivative, for its effects on cytochrome P450 3A4 induction, mediated by the pregnane X receptor (PXR). Such studies are critical for understanding drug-drug interactions and optimizing therapeutic regimens.
Synthesis of Novel Compounds
Efforts to synthesize novel compounds with therapeutic potential often explore derivatives of the chemical structure . For example, Farouk et al. (2021) detailed the synthesis of various derivatives aiming at biological applications, demonstrating the chemical's versatility as a precursor for diverse pharmacologically active compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S2/c1-30-16-6-3-14(4-7-16)12-27-22(29)21-17(9-10-32-21)26-23(27)33-13-20(28)25-18-11-15(24)5-8-19(18)31-2/h3-11H,12-13H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOZSGGVJLQFKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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